

Application Note: Solid-Phase Synthesis of N-Acetyl-L-Alanine (Ac-Ala-OH)

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Compound of Interest		
Compound Name:	Ac-Ala-OH	
Cat. No.:	B556421	Get Quote

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and medicinal chemistry, allowing for the efficient assembly of peptide chains on a solid support.[1][2] This method simplifies the purification process by allowing excess reagents and byproducts to be washed away after each step.[2] A common modification in peptide research is N-terminal acetylation, which mimics the natural state of many proteins and can enhance peptide stability and biological activity.

This document provides a detailed protocol for the manual solid-phase synthesis of N-Acetyl-L-Alanine (**Ac-Ala-OH**) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The synthesis utilizes a 2-chlorotrityl chloride (2-CTC) resin, which is highly acid-labile and allows for the cleavage of the final product under mild acidic conditions, preserving the integrity of the acetylated amino acid.[3]

Experimental Overview

The synthesis of **Ac-Ala-OH** is performed in a C-terminal to N-terminal direction, although in this case, only a single amino acid is used. The process begins with the attachment of Fmoc-Ala-OH to the 2-chlorotrityl chloride resin. This is followed by the removal of the N α -Fmoc protecting group using a piperidine solution. The newly exposed free amine is then acetylated using acetic anhydride. Finally, the **Ac-Ala-OH** product is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail, precipitated, and dried.



Quantitative Data Summary

The following table outlines the key quantitative parameters for the synthesis of **Ac-Ala-OH** on a 0.5 mmol scale.

Parameter	Reagent/Materi al	Value	Unit	Notes
Resin	2-Chlorotrityl chloride resin	0.31	g	Based on 1.6 mmol/g substitution
Amino Acid Loading	Fmoc-Ala-OH	0.75	mmol	1.5 equivalents to resin
Diisopropylethyla mine (DIEA)	1.5	mmol	3.0 equivalents to resin	
Fmoc Deprotection	Piperidine in DMF	20	% (v/v)	2 x 5 mL for 10 min each
N-Terminal Acetylation	Acetic Anhydride in DMF	10	% (v/v)	10 equivalents Ac ₂ O
Diisopropylethyla mine (DIEA)	10	equivalents	Added to acetylation solution	
Cleavage	Trifluoroacetic acid (TFA)	95	% (v/v)	In cleavage cocktail
Triisopropylsilan e (TIS)	2.5	% (v/v)	Scavenger to prevent side reactions[4]	
Water (DI H ₂ O)	2.5	% (v/v)	Scavenger	_
Precipitation	Cold Diethyl Ether	~40	mL	Used to precipitate the crude product



Detailed Experimental Protocol Materials and Reagents

- 2-Chlorotrityl chloride resin (1.6 mmol/g)
- Fmoc-Ala-OH
- N,N-Dimethylformamide (DMF), synthesis grade
- Dichloromethane (DCM), synthesis grade
- Piperidine
- Diisopropylethylamine (DIEA)
- Acetic Anhydride
- · Trifluoroacetic acid (TFA), reagent grade
- Triisopropylsilane (TIS)
- Diethyl ether, anhydrous, cold
- Methanol (MeOH)

Step 1: Resin Preparation and Amino Acid Loading

- Weigh 0.31 g of 2-chlorotrityl chloride resin (0.5 mmol) and place it into a fritted syringe reaction vessel.
- Swell the resin by washing with DCM (3 x 5 mL) and then DMF (3 x 5 mL). Allow the resin to sit in 5 mL of DCM for 20-30 minutes for optimal swelling.[5]
- Drain the DCM. In a separate vial, dissolve Fmoc-Ala-OH (233.5 mg, 0.75 mmol) and DIEA (261 μL, 1.5 mmol) in 5 mL of anhydrous DCM.[6]
- Add the amino acid solution to the resin and agitate the mixture for 1-2 hours at room temperature.



- To cap any unreacted sites on the resin, add 0.5 mL of methanol and agitate for an additional 30 minutes.[7][8]
- Drain the solution and wash the resin thoroughly with DCM (3 x 5 mL) and DMF (3 x 5 mL) to remove excess reagents.

Step 2: Fmoc Deprotection

- Add 5 mL of 20% piperidine in DMF to the resin.
- Agitate the mixture for 10 minutes at room temperature.
- Drain the solution.
- Repeat the treatment with 5 mL of 20% piperidine in DMF for another 10 minutes.
- Drain the solution and wash the resin extensively with DMF (5 x 5 mL) and DCM (3 x 5 mL) to ensure complete removal of piperidine.

Step 3: N-Terminal Acetylation

- Prepare an acetylation solution by mixing acetic anhydride (0.47 mL, 5 mmol) and DIEA (0.87 mL, 5 mmol) in 4 mL of DMF.[9]
- Add the acetylation solution to the deprotected resin.
- Agitate the mixture for 1 hour at room temperature.
- Drain the solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
- Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

Step 4: Cleavage and Product Isolation

- Prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v) in a fume hood. For the 0.5 mmol scale, prepare approximately 5 mL of the cocktail.[1][9]
- Add the cleavage cocktail to the dry resin.



- Agitate the mixture for 2 hours at room temperature.[9]
- Filter the resin and collect the filtrate into a 50 mL centrifuge tube.
- Wash the resin with an additional 1-2 mL of fresh cleavage cocktail and combine the filtrates.
- Precipitate the crude product by adding the filtrate dropwise to ~40 mL of cold diethyl ether. A
 white precipitate should form.[10][11]
- Centrifuge the mixture to pellet the product. Carefully decant the ether.
- Wash the pellet two more times with cold diethyl ether to remove residual scavengers and TFA.[10]
- Dry the resulting white solid under vacuum to yield the final product, **Ac-Ala-OH**.

Workflow Visualization

The following diagram illustrates the complete workflow for the solid-phase synthesis of **Ac-Ala-OH**.



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Caption: Workflow for the solid-phase synthesis of **Ac-Ala-OH**.

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